molecular formula C17H18FNO2 B2886723 3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 882748-55-2

3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2886723
CAS No.: 882748-55-2
M. Wt: 287.334
InChI Key: MJINAIIDIZKLPL-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a fluoro-substituted aniline group and a methoxy-substituted phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methylaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: The 3-fluoro-4-methylaniline undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This forms an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Acylation: The final step involves the acylation of the amine with a suitable acylating agent, such as acetyl chloride or acetic anhydride, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone
  • 3-(3-Bromo-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone
  • 3-(3-Fluoro-4-methylanilino)-1-(4-ethoxyphenyl)-1-propanone

Uniqueness

3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone is unique due to the presence of both fluoro and methoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these groups can lead to distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-fluoro-4-methylanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12-3-6-14(11-16(12)18)19-10-9-17(20)13-4-7-15(21-2)8-5-13/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJINAIIDIZKLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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